[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride
Brand Name: Vulcanchem
CAS No.: 106302-03-8
VCID: VC20743726
InChI: InChI=1S/C24H24O3P.ClH/c1-2-27-24(26)18-20(25)19-28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17H,2,18-19H2,1H3;1H/q+1;/p-1
SMILES: CCOC(=O)CC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Molecular Formula: C24H24ClO3P
Molecular Weight: 426.9 g/mol

[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride

CAS No.: 106302-03-8

Cat. No.: VC20743726

Molecular Formula: C24H24ClO3P

Molecular Weight: 426.9 g/mol

* For research use only. Not for human or veterinary use.

[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride - 106302-03-8

CAS No. 106302-03-8
Molecular Formula C24H24ClO3P
Molecular Weight 426.9 g/mol
IUPAC Name (4-ethoxy-2,4-dioxobutyl)-triphenylphosphanium;chloride
Standard InChI InChI=1S/C24H24O3P.ClH/c1-2-27-24(26)18-20(25)19-28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17H,2,18-19H2,1H3;1H/q+1;/p-1
Standard InChI Key BRRCLIKFZISBBV-UHFFFAOYSA-M
SMILES CCOC(=O)CC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Canonical SMILES CCOC(=O)CC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride is a synthetic organophosphorus compound widely used in various fields of chemistry and biology. This compound is characterized by its triphenylphosphonium cation and an ethoxycarbonyl-oxopropyl moiety, making it a versatile reagent in organic synthesis, pharmaceutical development, and material science. Below, we explore its properties, applications, and significance in research.

Synthetic Organic Chemistry

[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride is a key reagent in organic synthesis:

  • It acts as a precursor for constructing complex molecular architectures.

  • Its reactivity enables the formation of carbon-carbon bonds in high-yield reactions.

  • The compound is often employed in Wittig-type reactions to synthesize alkenes .

Pharmaceutical Development

This phosphonium salt is integral to medicinal chemistry due to its biological activity:

  • It serves as a scaffold for designing bioactive molecules.

  • The triphenylphosphonium group enhances cellular permeability, making it valuable for drug delivery systems targeting mitochondria .

Material Science

The compound is used in the synthesis of advanced materials:

  • It aids in creating polymers with specific functional groups.

  • Its role in nanomaterial synthesis has applications in electronics and surface coatings .

Biochemical Research

In biochemical studies, the compound is utilized to:

  • Investigate cell signaling pathways.

  • Understand metabolic processes by serving as a probe or intermediate in biochemical assays .

Environmental Chemistry

The compound contributes to sustainable practices:

  • It is used to develop environmentally friendly chemical processes.

  • Its role in green chemistry includes reducing hazardous waste during synthesis .

Unique Features

The combination of the ethoxycarbonyl and oxopropyl groups with the triphenylphosphonium moiety gives this compound unique reactivity compared to other phosphonium salts. These features allow it to act as a versatile intermediate in synthetic pathways and enhance its biological activity .

Comparison with Related Compounds

Compound NameStructureUnique Features
TriphenylphosphinePh₃PBasic phosphine used widely in catalysis
EthoxycarbonylacetoneC₈H₁₄O₃Contains an ethoxycarbonyl group but lacks phosphonium functionality
Benzoyltriphenylphosphonium chlorideC₂₁H₁₈ClOPSimilar triphenylphosphonium structure with benzoyl group exhibiting different reactivity

Hazard Information

The compound is classified as an irritant:

  • Risk codes R36/37/38 indicate irritation risks to eyes, respiratory system, and skin.

  • Safety measures include wearing protective clothing (S36) and rinsing eyes immediately if exposed (S26) .

Storage Recommendations

To maintain stability:

  • Store at room temperature away from moisture.

  • Avoid exposure to high temperatures as it decomposes at 160°C.

Research Significance

The versatility of [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride makes it an indispensable tool across multiple disciplines:

  • In organic chemistry, it simplifies complex synthetic routes.

  • In medicinal chemistry, it supports the development of mitochondria-targeted drugs.

  • In material science, it facilitates innovations in polymer and nanomaterial production.

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